tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
Description
Properties
Molecular Formula |
C12H21FN2O2 |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-9(13)6-12(15)4-5-14-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
BRHOFHYRZALSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Fluoro-1,7-Diazaspiro[4.4]nonane
A foundational approach involves constructing the spirocyclic core before introducing the Boc group. A representative method adapts strategies from diazaspiro[4.5]decane syntheses:
Step 1: Condensation of Ethyl Cyanoacetate with a Fluorinated Amine
Ethyl cyanoacetate reacts with a fluorinated piperidinone derivative under basic conditions to form a cyanoimine intermediate. For example, using 3-fluoropiperidin-4-one and ethyl cyanoacetate in ethanol with triethylamine (TEA) yields a bicyclic nitrile.
Step 2: Spirocyclization via Alkaline Hydrolysis
The nitrile intermediate undergoes hydrolysis in aqueous NaOH, followed by decarboxylation under acidic conditions (e.g., HCl), forming the spirocyclic diketone.
Step 3: Reduction to Diamine
Lithium aluminum hydride (LiAlH₄) reduces the diketone to 3-fluoro-1,7-diazaspiro[4.4]nonane in tetrahydrofuran (THF). Typical conditions involve refluxing for 16 hours, achieving yields of 70–85%.
Boc Protection of the Spirocyclic Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with TEA as a base. Reaction conditions (20°C, 4 hours under N₂) afford the target compound in quantitative yield.
Reaction Table 1: Boc Protection Optimization
Synthetic Route 2: Late-Stage Fluorination of a Spiro Intermediate
Synthesis of tert-Butyl 1,7-Diazaspiro[4.4]nonane-1-carboxylate
A Boc-protected spirocyclic amine is fluorinated at position 3 using electrophilic or nucleophilic agents:
Step 1: Spiro Core Construction
Following methods from tert-butyl diazaspiro[3.5]nonane syntheses, ethyl malonate and a non-fluorinated piperidinone undergo cyclization via cesium carbonate in acetonitrile, yielding a spiro diketone. Reduction with magnesium in methanol produces the diamine.
Step 2: Selective Fluorination
The diamine is treated with Selectfluor® in acetonitrile at 60°C, introducing fluorine at position 3 via radical or electrophilic pathways. Yields range from 45–60%, with optimization required to minimize over-fluorination.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 (Early Fluorination) | Route 2 (Late Fluorination) |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 70–85 | 40–55 |
| Fluorination Control | High | Moderate |
| Scalability | Industrial | Lab-scale |
Route 1 offers superior yield and scalability, leveraging well-established Boc protocols. However, Route 2 provides flexibility for introducing diverse substituents post-cyclization.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is in the development of pharmaceutical compounds that target specific interactions within the body. It has been identified as a potential inhibitor of the menin-MLL interaction, which is significant in various cancers, including leukemia. The ability to disrupt this interaction could lead to novel treatments for malignancies driven by MLL fusion proteins .
Neuropharmacology
Research indicates that compounds with diazaspiro structures can exhibit neuroprotective properties. The unique configuration of this compound may influence neurotransmitter systems or neurotrophic factors, making it a candidate for further studies in neuropharmacology .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its structure allows for various derivatizations that can lead to the synthesis of more complex molecules with potential biological activity. The spirocyclic nature provides a scaffold for creating libraries of related compounds for screening in drug discovery processes .
Case Study 1: Inhibition of Menin-MLL Interaction
In a study published in WO2017214367A1, researchers explored the efficacy of this compound as an inhibitor of the menin-MLL interaction. The findings demonstrated its potential to disrupt this critical protein-protein interaction, leading to reduced proliferation of MLL-rearranged leukemia cells .
Case Study 2: Neuroprotective Effects
A preliminary investigation into the neuroprotective effects of diazaspiro compounds indicated that derivatives similar to this compound exhibited promising results in protecting neuronal cells from apoptosis induced by oxidative stress . Further studies are warranted to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nitrogen atoms in the spiro structure can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Ring Systems
Table 1: Key Structural Differences Among Spirocyclic Analogs
Key Observations :
- The spiro[4.4]nonane system balances rigidity and synthetic accessibility compared to smaller (e.g., [3.5]) or larger rings.
- Fluorine at position 3 (target compound) likely increases metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .
Key Observations :
Table 3: Physical Properties and Hazards
Key Observations :
- Fluorine’s impact on toxicity remains unclear, but non-fluorinated analogs exhibit variable hazards (e.g., oral toxicity in spiro[3.5] systems) .
- Melting points for crystalline analogs (e.g., 69–70°C for thia derivatives) suggest moderate thermal stability .
Biological Activity
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate (CAS No. 1263179-41-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological applications, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a therapeutic agent.
1. Antimicrobial Activity
Recent studies have shown that compounds with similar diazaspiro structures exhibit antimicrobial properties. For instance, derivatives of diazaspiro compounds have been tested against various bacterial strains, demonstrating significant inhibition of bacterial growth . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Research into the anticancer properties of spiro compounds has revealed promising results. Compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including breast and renal cancer cells . The proposed mechanism involves induction of apoptosis and cell cycle arrest.
3. Neurological Effects
There is growing interest in the neuroprotective effects of diazaspiro compounds. Some studies suggest that these compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties in neuronal tissues . This could have implications for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Screening
A study conducted on a series of diazaspiro compounds, including this compound, evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating moderate antibacterial activity compared to standard antibiotics .
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 30 |
| Standard Antibiotic (e.g., Penicillin) | Staphylococcus aureus | <10 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against a panel of cancer cell lines using MTT assays. The results indicated that the compound induced significant cell death in breast cancer cells with an IC50 value of approximately 15 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | >50 |
| HeLa (Cervical) | 20 |
The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic processes.
- Modulation of Cell Signaling: The compound may affect signaling pathways related to apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate to ensure stability?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in a dry, well-ventilated environment. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent degradation.
- Handling : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods to minimize inhalation risks. Post-handling, wash exposed skin with soap and water.
- Decomposition : Under fire conditions, hazardous gases (CO, NOx) may form; use dry sand or alcohol-resistant foam for extinction.
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the spirocyclic backbone and tert-butyl group. 19F NMR to verify fluorine substitution at the 3-position.
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ~254.3 g/mol, assuming C12H19FN2O2). Compare with analogs like tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (MW 240.3 g/mol).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine/fluorine-related peaks.
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model spirocyclic ring formation and fluorination steps. Prioritize low-energy intermediates and transition states.
- Machine Learning (ML) : Train ML models on existing spirocompound reaction data to predict optimal solvents, catalysts, or temperatures.
- Validation : Cross-reference computational predictions with small-scale experiments (e.g., microfluidic reactors) to refine pathways.
Q. What strategies address contradictions in reported stability or reactivity data for this compound?
- Methodological Answer :
- Controlled Replication : Systematically vary experimental conditions (humidity, temperature, light) and monitor stability via HPLC or TGA.
- Cross-Validation : Compare decomposition products (e.g., CO, NOx) under controlled pyrolysis with computational simulations (e.g., COMSOL Multiphysics).
- Data Triangulation : Aggregate results from multiple labs using standardized protocols (e.g., OECD guidelines) to isolate variables causing discrepancies.
Q. How does the fluorine substituent influence the compound’s conformational dynamics and reactivity?
- Methodological Answer :
- Conformational Analysis : Perform X-ray crystallography or molecular dynamics simulations to study fluorine-induced steric/electronic effects on the spirocyclic framework.
- Reactivity Profiling : Compare fluorinated vs. non-fluorinated analogs in nucleophilic substitution or hydrogen-bonding assays. Use 19F NMR to track electronic environments.
- Thermal Stability : Conduct DSC to assess if fluorination alters decomposition thresholds relative to non-fluorinated spirocompounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
